

Application Notes: Experimental Protocols for Measuring ADAM17 Activity

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Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300

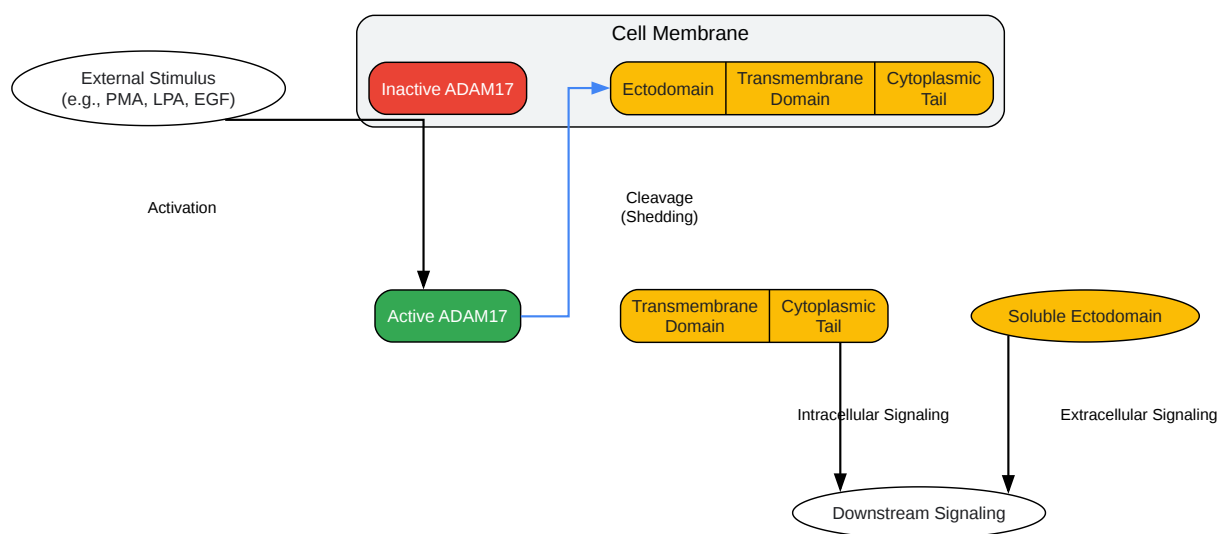
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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE). The protocols cover both cell-free enzymatic assays and cell-based shedding assays.

ADAM17 is a key enzyme involved in the ectodomain shedding of various transmembrane proteins, including growth factors and cytokines like TNF- α .^{[1][2]} Its dysregulation is linked to inflammatory diseases and cancer, making it a significant therapeutic target.^{[1][3]} Accurate measurement of its activity is crucial for understanding its biological roles and for screening potential inhibitors.^{[4][5]}

Signaling Pathway: ADAM17-Mediated Substrate Shedding

ADAM17 is a transmembrane protease that, upon activation by various stimuli, cleaves the extracellular domain (ectodomain) of its substrates.^[6] This process, known as "shedding," releases the soluble ectodomain, which can then act as a signaling molecule. The remaining membrane-tethered portion of the substrate can also initiate intracellular signaling. The activation of ADAM17 itself is a rapid and reversible process, often involving conformational changes rather than just removal of its inhibitory pro-domain.^[7]



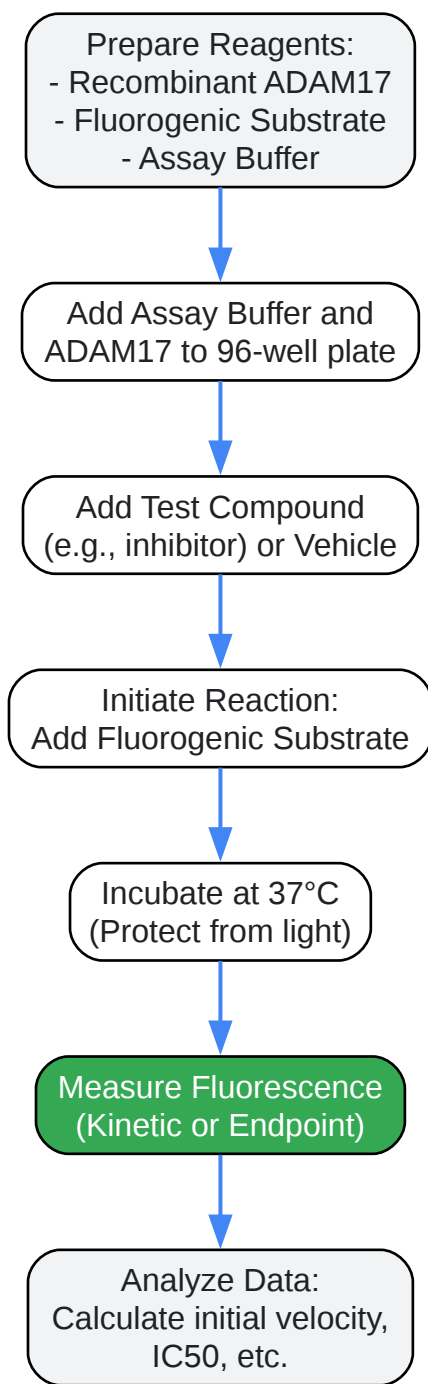
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Caption: General mechanism of ADAM17 activation and substrate ectodomain shedding.

Protocol 1: In Vitro ADAM17 Activity Assay Using a Fluorogenic Peptide Substrate

This protocol describes a direct enzymatic assay to measure the activity of purified, recombinant ADAM17 using a fluorescence resonance energy transfer (FRET) peptide substrate.[8] Cleavage of the peptide by ADAM17 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[5]

Experimental Workflow



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Caption: Workflow for the in vitro fluorogenic ADAM17 activity assay.

Materials and Reagents

- Recombinant human ADAM17

- Fluorogenic ADAM17 peptide substrate (see Table 1)
- Assay Buffer: 25 mM Tris, pH 8.0, 6×10^{-4} % Brij-35.[9][10] (Note: Some protocols may vary, e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl_2 , 5 μM ZnSO_4 , and 0.01% Brij-35).[9]
- Inhibitor of choice (e.g., TAPI-1, see Table 2) for control experiments.
- DMSO (for dissolving substrate and inhibitors).
- Black 96-well microplate.
- Fluorescence microplate reader.

Methodology

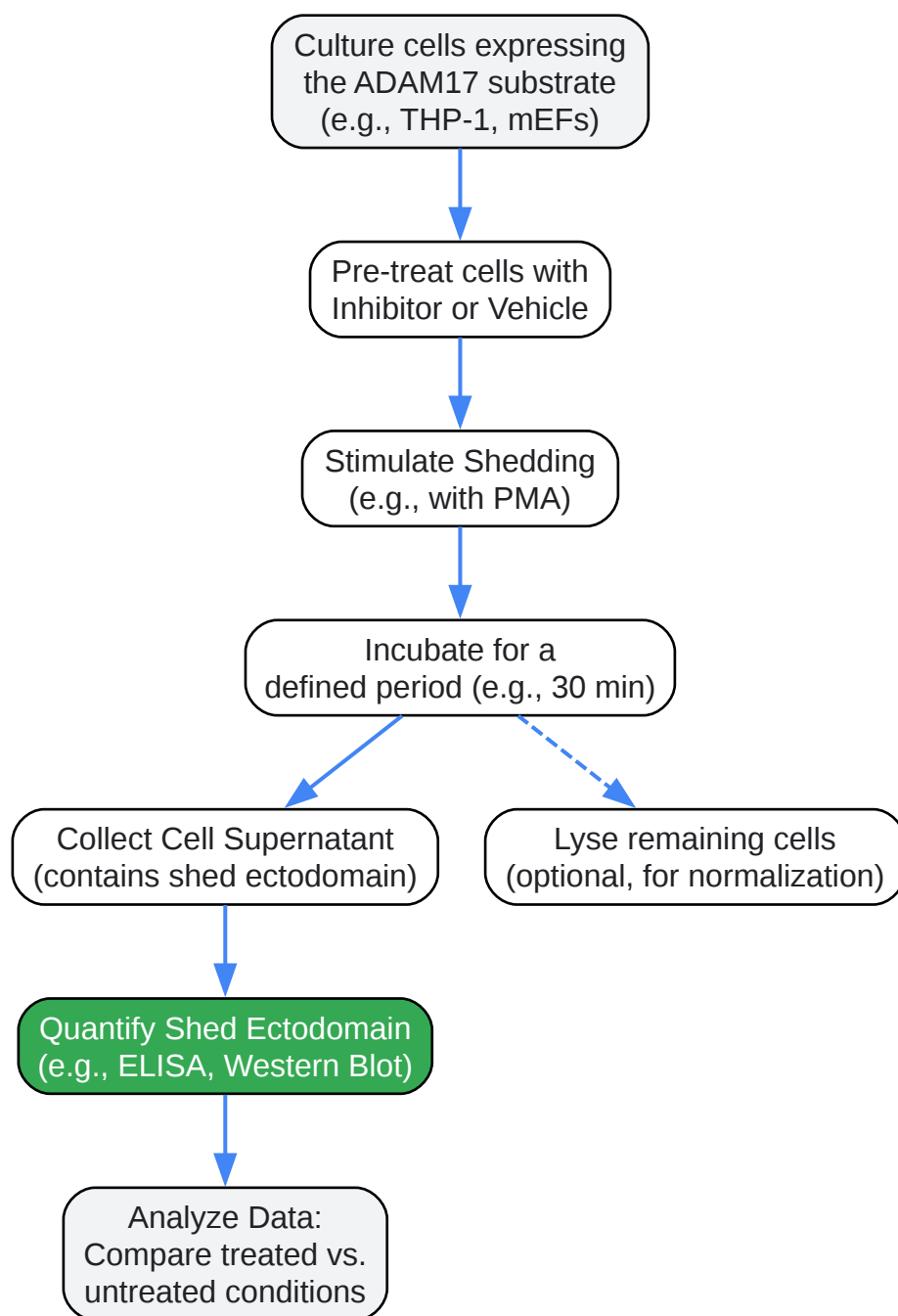
- Reagent Preparation:
 - Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.[9][10] Store aliquots at -70°C , protected from light.[10]
 - Dilute the recombinant ADAM17 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
 - Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically around 10 μM).[9][10]
 - If testing inhibitors, prepare serial dilutions in DMSO.
- Assay Procedure:
 - Add 50 μL of Assay Buffer to each well of a black 96-well plate.
 - Add 20 μL of diluted ADAM17 enzyme to the appropriate wells. For background wells, add 20 μL of Assay Buffer instead.
 - Add 10 μL of the test inhibitor dilution or DMSO vehicle (final DMSO concentration should be $\leq 1\%$).[9][10]
 - Pre-incubate the plate for 10-15 minutes at 37°C .

- Initiate the reaction by adding 20 μ L of the substrate working solution to all wells.
- Immediately place the plate in a fluorescence reader pre-set to 37°C.
- Data Acquisition:
 - Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
 - Use the appropriate excitation and emission wavelengths for the chosen substrate (see Table 1).[\[9\]](#)[\[10\]](#)
- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme) from all readings.
 - For kinetic reads, determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the fluorescence vs. time curve.
 - For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[\[11\]](#)

Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol measures ADAM17 activity within a cellular context by quantifying the release of a known ADAM17 substrate from the cell surface into the culture medium. This can be done by monitoring an endogenous substrate (e.g., TNF- α) or an overexpressed, tagged substrate (e.g., TGF α -AP).[\[2\]](#)[\[7\]](#)

Experimental Workflow



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Caption: Workflow for a cell-based ADAM17 substrate shedding assay.

Materials and Reagents

- Cell line expressing the substrate of interest (e.g., THP-1 cells for endogenous TNF- α shedding).[12]

- Cell culture medium and supplements.
- Shedding Stimulant: Phorbol-12-myristate-13-acetate (PMA) or other stimuli like LPA, EGF, or BzATP.[6][7]
- ADAM17 inhibitor (e.g., GI254023X, TAPI-1) for control experiments.[7][13]
- PBS (Phosphate-Buffered Saline).
- ELISA kit or antibodies specific for the shed ectodomain.[14]
- Cell lysis buffer.
- Protein assay kit (e.g., BCA).

Methodology

- Cell Culture:
 - Plate cells at an appropriate density in 24- or 48-well plates and grow to ~80-90% confluency.
- Inhibitor Pre-treatment:
 - Wash the cells once with serum-free medium or PBS.
 - Add fresh serum-free medium containing the desired concentration of ADAM17 inhibitor or DMSO vehicle.
 - Pre-incubate for 30-60 minutes at 37°C.
- Stimulation of Shedding:
 - Add the shedding stimulant (e.g., PMA at 1-15 ng/mL) to the wells.[6]
 - Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6][7] The optimal time should be determined empirically.
- Sample Collection:

- Following incubation, carefully collect the cell culture supernatant.
- Centrifuge the supernatant (e.g., at 1000 x g for 15 minutes) to pellet any detached cells and debris.[\[14\]](#)
- Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C.
- Quantification of Shed Substrate:
 - Use a specific ELISA kit to quantify the amount of shed ectodomain in the supernatant, following the manufacturer's protocol.[\[14\]](#)
 - Alternatively, the shed protein can be detected by Western Blot analysis.
- Data Analysis:
 - (Optional) Lyse the remaining cells in the plate and measure the total protein content to normalize the shedding data to the cell number.
 - Calculate the concentration of the shed substrate in each sample using the standard curve from the ELISA.
 - Compare the amount of shedding in stimulated vs. unstimulated cells and inhibitor-treated vs. vehicle-treated cells.

Data Presentation

Table 1: Commercially Available Fluorogenic Substrates for ADAM17

Substrate Name/Sequence	Fluorophore/Quencher	Ex/Em (nm)	K _M (μM)	Vendor
TACE Substrate III (DABCYL-LAQAVRSSSR-EDANS)	EDANS/DABCYL	~340 / ~490	~19	Sigma-Aldrich
PEPDAB064 (Dabcyl-PRAAAHomophe TSPK(5FAM)-NH ₂)	5-FAM/Dabcyl	485 / 530	N/A	BioZyme[9]
PEPDAB014 (Dabcyl-EHADLLAVVAK(5FAM)-NH ₂)	5-FAM/Dabcyl	485 / 530	N/A	BioZyme[10]
ES003 (Mca-PLAQAV-Dpa-RSSSR-NH ₂)	Mca/Dpa	N/A	N/A	R&D Systems

N/A: Data not readily available in the search results.

Table 2: Common ADAM17 Inhibitors and Reported IC₅₀ Values

Inhibitor	Target(s)	ADAM17 IC ₅₀ (nM)	ADAM10 IC ₅₀ (nM)	Notes
TAPI-1	ADAM17, MMPs	8090[13]	N/A	Broad-spectrum metalloproteinase inhibitor.
GI254023X	ADAM10/ADAM17	541,000[13]	5,300[13]	Highly selective for ADAM10 over ADAM17.[7][13]
Inhibitor 1	ADAM17/ADAM10	12[1]	>10,000[1]	Highly selective for ADAM17.
Inhibitor 2	ADAM17/ADAM10	4[1]	950[1]	Selective for ADAM17.
Marimastat	ADAM17, MMPs	~3,220 *	N/A	Broad-spectrum hydroxamate inhibitor.[15]

*Value reported in μM and converted for consistency. This value reflects activity in a cell-based assay.[15]

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